N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide
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Overview
Description
3-Acetamido-3-deoxy-D-glucose is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an acetamido group. This compound is a significant component in various biological systems and is involved in the biosynthesis of complex carbohydrates and glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-3-deoxy-D-glucose typically involves the modification of D-glucose. One common method includes the conversion of D-glucose to its acetamido derivative through a series of chemical reactions. For instance, the reaction of 2-acetamido-2-deoxy-D-glucose with acetyl chloride under controlled conditions can yield 3-acetamido-3-deoxy-D-glucose .
Industrial Production Methods: Industrial production of 3-acetamido-3-deoxy-D-glucose often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acetylation, deacetylation, and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-3-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various sugar derivatives and sugar alcohols, which have significant applications in pharmaceuticals and biochemistry .
Scientific Research Applications
3-Acetamido-3-deoxy-D-glucose has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in the study of glycoproteins and glycolipids.
Medicine: It is involved in the development of antibiotics and antiviral agents.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-acetamido-3-deoxy-D-glucose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for the formation of cell surface structures and signaling molecules .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: Similar in structure but differs in the position of the acetamido group.
3-Acetamido-3,6-dideoxy-D-glucose: Another derivative with additional deoxygenation at the sixth carbon
Uniqueness: 3-Acetamido-3-deoxy-D-glucose is unique due to its specific structural configuration, which makes it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications .
Properties
Molecular Formula |
C8H15NO6 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) |
InChI Key |
COOPVYPQMRXUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
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